molecular formula C25H30O8 B1654579 Einecs 246-470-2 CAS No. 24808-87-5

Einecs 246-470-2

Cat. No.: B1654579
CAS No.: 24808-87-5
M. Wt: 458.5 g/mol
InChI Key: IMWBZDUOZWSUQI-UHFFFAOYSA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 246-470-2 is a unique identifier for a chemical substance listed in the European Union’s inventory of commercially marketed compounds prior to 1981 . These entries serve as a reference for hazard assessment, read-across predictions, and regulatory decision-making. The compound’s inclusion in EINECS implies its historical commercial significance and relevance to toxicological and physicochemical studies .

Properties

IUPAC Name

4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O8/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30/h7,9,11,16-17,22,32H,3-6,8,10,12-13H2,1-2H3,(H,29,30)/t16-,17-,22+,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWBZDUOZWSUQI-WFLBVZAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(=O)C3C(C1CCC2(C(=O)COC(=O)CCC(=O)O)O)CCC4=CC(=O)C=CC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)CCC(=O)O)O)CCC4=CC(=O)C=C[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24808-87-5
Record name 21-(3-Carboxy-1-oxopropoxy)-17-hydroxypregna-1,4-diene-3,11,20-trione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24808-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-(hydrogen succinate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024808875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

The synthesis of Einecs 246-470-2 involves several steps. One common method includes the reaction of 17,21-dihydroxypregna-1,4-diene-3,11,20-trione with succinic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial production methods often involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product. The use of automated synthesis equipment and stringent quality control measures ensures the consistency and purity of the compound .

Chemical Reactions Analysis

Ester Hydrolysis

The succinate ester group in Einecs 246-470-2 undergoes hydrolysis under acidic, alkaline, or enzymatic conditions to release the parent corticosteroid (prednisone/prednisolone) and succinic acid.

Reaction Conditions Products Mechanism References
Alkaline pH (in vitro)Prednisolone + Succinic AcidNucleophilic acyl substitution
Enzymatic (in vivo)Prednisolone + Succinic AcidEsterase-mediated cleavage
Acidic pHPartial hydrolysis (slower kinetics)Acid-catalyzed hydrolysis
  • In vivo relevance : Rapid hydrolysis occurs during intravenous administration, releasing succinic acid and the active corticosteroid, as observed in methylprednisolone sodium succinate .

  • Hypersensitivity mechanism : Rapid hydrolysis in vivo may lead to transiently high succinic acid concentrations, potentially activating mast cells via succinate receptors .

Oxidation Reactions

The steroid backbone contains ketone groups (at positions 3, 11, and 20) and a hydroxyl group (position 17), which may participate in oxidation reactions under specific conditions.

Oxidation Site Reagents/Conditions Product References
C17 hydroxyl groupStrong oxidizing agents17-ketosteroid derivative (theoretical)
C11 ketoneNot readily oxidizedStable under physiological pH
  • Structural stability : The 3,11,20-trione system is resistant to oxidation under physiological conditions, ensuring the compound’s stability in formulations .

Reactivity with Nucleophiles

The ester carbonyl group can participate in nucleophilic reactions, though such transformations are less common in biological systems.

Reaction Type Nucleophile Product References
TransesterificationAlcohols (e.g., methanol)Methyl ester derivative (theoretical)
AminolysisPrimary aminesAmide formation (theoretical)
  • Synthetic utility : Succinate esters are typically synthesized via reaction of corticosteroids with succinic anhydride.

Degradation in Solution

This compound exhibits pH-dependent stability, with accelerated degradation in alkaline environments.

Condition Degradation Pathway Half-Life References
pH > 8.0Hydrolysis to prednisolone + succinateMinutes to hours
pH 4.0–6.0StableDays to weeks
  • Formulation implications : Commercial preparations are buffered to neutral pH to minimize hydrolysis during storage .

Interaction with Reducing Agents

The α,β-unsaturated ketone system (1,4-diene-3-one) may undergo reduction, though this is not a primary pathway.

Reducing Agent Product Application References
Sodium borohydrideSaturated steroid derivativeLaboratory synthesis (theoretical)

Scientific Research Applications

Einecs 246-470-2 has a wide range of scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: The compound is employed in studies investigating the mechanisms of glucocorticoid action and their effects on cellular processes.

    Medicine: It serves as a model compound for the development of new glucocorticoid drugs with improved efficacy and reduced side effects.

    Industry: The compound is used in the formulation of pharmaceutical products, particularly in the treatment of inflammatory and autoimmune diseases.

Mechanism of Action

The mechanism of action of Einecs 246-470-2 involves binding to glucocorticoid receptors in the cytoplasm of target cells. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate the transcription of glucocorticoid-responsive genes. This leads to the modulation of various physiological processes, including inflammation, immune response, and metabolism.

Comparison with Similar Compounds

Methodological Framework for Comparing Chemical Compounds

Comparative analyses of EINECS compounds, such as 246-470-2, rely on computational and experimental methodologies:

  • Structural Similarity Metrics : The Tanimoto coefficient, calculated using PubChem 2D fingerprints, is a standard measure of structural overlap. Compounds with ≥70% similarity are considered analogs for read-across predictions .
  • Toxicological Big Data : Machine learning models, such as Read-Across Structure Activity Relationships (RASAR), leverage structural and property data from labeled compounds (e.g., REACH Annex VI substances) to predict hazards for unlabeled EINECS chemicals .

Structural Similarity Analysis and Coverage

A key study demonstrated that 1,387 labeled compounds from REACH Annex VI Table 3.1 could cover 33,000 EINECS substances via structural similarity (Tanimoto ≥70%) . This "network effect" enables efficient hazard prediction for large chemical inventories. For EINECS 246-470-2, hypothetical analogs would include Annex VI compounds with shared functional groups, stereochemistry, or substituent patterns.

Table 1: Key Parameters for Structural Comparison

Parameter Value/Description Reference
Similarity Threshold Tanimoto ≥70% (PubChem 2D)
Labeled Compounds (Annex) 1,387
Covered EINECS Compounds 33,000
Key Properties Compared Bioavailability-related

Physicochemical Property Comparison

The ERGO project compared 28 reference substances against 56,703 EINECS compounds, focusing on bioavailability-related properties (e.g., logP, molecular weight, solubility). This compound would likely occupy a region of physicochemical space overlapping with ERGO substances, enabling predictions for environmental persistence or bioaccumulation .

Toxicological Implications

Read-across models depend on the hypothesis that structurally similar compounds exhibit analogous toxicological profiles. For this compound, analogs from Annex VI (e.g., alkylphenols, phthalates) might predict hazards such as endocrine disruption or carcinogenicity. This approach reduces reliance on animal testing while ensuring regulatory compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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